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Compound of Interest

Compound Name: 3,4-Dichloro-5-fluorothiophenol

Cat. No.: B1410111 Get Quote

To the intended audience of researchers, scientists, and drug development professionals: a

comprehensive search of scientific literature and chemical databases has revealed no publicly

available data for 3,4-Dichloro-5-fluorothiophenol. This suggests the compound may be

novel, not yet synthesized, or not extensively characterized.

In lieu of data on the requested molecule, this technical guide provides a detailed overview of

the physical and chemical characteristics of two closely related and documented isomers: 3-

Chloro-5-fluorothiophenol and 3,5-Dichloro-2-fluorothiophenol. The information presented is

based on computed data and general principles of chemical reactivity for this class of

compounds, providing a valuable resource for researchers working with halogenated

thiophenols.

Physicochemical Properties
The fundamental physical and chemical properties of these isomers are summarized below. It

is important to note that the majority of the available quantitative data is based on

computational models rather than experimental measurements.
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Property
3-Chloro-5-
fluorothiophenol

3,5-Dichloro-2-
fluorothiophenol

IUPAC Name
3-chloro-5-

fluorobenzenethiol[1]

3,5-dichloro-2-

fluorobenzenethiol[2]

CAS Number 845823-02-1[1] 1806281-14-0[2]

Molecular Formula C₆H₄ClFS[1] C₆H₃Cl₂FS[2]

Molecular Weight 162.61 g/mol [1] 197.06 g/mol [2]

Canonical SMILES C1=C(C=C(C=C1S)Cl)F[1] C1=C(C=C(C(=C1S)F)Cl)Cl[2]

Computed Physicochemical Data
The following table presents computed data for various physicochemical properties, which are

useful for predicting the behavior of these compounds in different environments. These values

are derived from computational models as found in the PubChem database.[1][2]

Property
3-Chloro-5-
fluorothiophenol

3,5-Dichloro-2-
fluorothiophenol

XLogP3 2.8[1] 3.4[2]

Hydrogen Bond Donor Count 1[1] 1[2]

Hydrogen Bond Acceptor

Count
1[1] 2[2]

Rotatable Bond Count 0[1] 0[2]

Exact Mass 161.9706272 Da[1] 195.9316548 Da[2]

Monoisotopic Mass 161.9706272 Da[1] 195.9316548 Da[2]

Topological Polar Surface Area 1 Å²[1] 1 Å²[2]

Heavy Atom Count 9[1] 10[2]

Reactivity and Chemical Characteristics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorothiophenol
https://www.researchgate.net/figure/pKa-Values-for-Thiophenols-1-7_tbl1_340478536
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorothiophenol
https://www.researchgate.net/figure/pKa-Values-for-Thiophenols-1-7_tbl1_340478536
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorothiophenol
https://www.researchgate.net/figure/pKa-Values-for-Thiophenols-1-7_tbl1_340478536
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorothiophenol
https://www.researchgate.net/figure/pKa-Values-for-Thiophenols-1-7_tbl1_340478536
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorothiophenol
https://www.researchgate.net/figure/pKa-Values-for-Thiophenols-1-7_tbl1_340478536
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorothiophenol
https://www.researchgate.net/figure/pKa-Values-for-Thiophenols-1-7_tbl1_340478536
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorothiophenol
https://www.researchgate.net/figure/pKa-Values-for-Thiophenols-1-7_tbl1_340478536
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorothiophenol
https://www.researchgate.net/figure/pKa-Values-for-Thiophenols-1-7_tbl1_340478536
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorothiophenol
https://www.researchgate.net/figure/pKa-Values-for-Thiophenols-1-7_tbl1_340478536
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorothiophenol
https://www.researchgate.net/figure/pKa-Values-for-Thiophenols-1-7_tbl1_340478536
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorothiophenol
https://www.researchgate.net/figure/pKa-Values-for-Thiophenols-1-7_tbl1_340478536
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorothiophenol
https://www.researchgate.net/figure/pKa-Values-for-Thiophenols-1-7_tbl1_340478536
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorothiophenol
https://www.researchgate.net/figure/pKa-Values-for-Thiophenols-1-7_tbl1_340478536
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorothiophenol
https://www.researchgate.net/figure/pKa-Values-for-Thiophenols-1-7_tbl1_340478536
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1410111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The chemical behavior of these halogenated thiophenols is dictated by the interplay of the thiol

group and the electron-withdrawing halogen substituents on the aromatic ring.

Thiol Group Reactivity: The thiol (-SH) group is nucleophilic and acidic. It can be

deprotonated by a base to form a thiolate anion (S⁻), which is a potent nucleophile. This

allows for reactions such as S-alkylation, S-acylation, and the formation of disulfides upon

oxidation. The acidity (pKa) of the thiol proton is influenced by the ring substituents. Electron-

withdrawing groups like chlorine and fluorine are expected to increase the acidity (lower the

pKa) compared to unsubstituted thiophenol.

Aromatic Ring Reactivity: The chlorine and fluorine atoms are deactivating, electron-

withdrawing substituents, which make the aromatic ring less susceptible to electrophilic

aromatic substitution reactions compared to benzene.[3] Halogens are ortho-, para-directing,

however, the substitution pattern of the isomers will dictate the regioselectivity of any further

substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing

halogen substituents can activate the ring towards nucleophilic aromatic substitution, where

a potent nucleophile displaces one of the halogen atoms.

Experimental Protocols: General Synthesis of
Substituted Aryl Thiols
While specific, validated experimental protocols for the synthesis of 3-Chloro-5-fluorothiophenol

and 3,5-Dichloro-2-fluorothiophenol are not readily available in the public domain, a general

and robust methodology for the preparation of substituted aryl thiols from aryl halides can be

described. This copper-catalyzed C-S coupling reaction provides a logical pathway for the

synthesis of such compounds.

General Protocol: Copper-Catalyzed Thiolation of Aryl
Iodides
This protocol is adapted from a general method for the synthesis of a wide range of substituted

aryl thiols.[4]

Objective: To synthesize a substituted aryl thiol from the corresponding aryl iodide.
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Materials:

Substituted Aryl Iodide (e.g., 3-Chloro-5-fluoroiodobenzene)

Sulfur powder

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF), anhydrous

Sodium borohydride (NaBH₄) or Triphenylphosphine (PPh₃)

Hydrochloric acid (HCl), aqueous solution

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Inert atmosphere (Nitrogen or Argon)

Procedure:

C-S Coupling Reaction:

To a flame-dried reaction vessel under an inert atmosphere, add the substituted aryl iodide

(1.0 equiv.), sulfur powder (1.5 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

Add anhydrous DMF as the solvent.

Heat the reaction mixture at 90 °C with vigorous stirring.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.

Reduction of the Disulfide Intermediate:

Cool the reaction mixture to room temperature.
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Carefully add a reducing agent, such as NaBH₄ or PPh₃, to the mixture. This step reduces

the in situ generated diaryl disulfide to the corresponding thiolate.

Stir the mixture until the reduction is complete.

Work-up and Purification:

Quench the reaction by adding water.

Acidify the aqueous mixture with dilute HCl to a pH of ~2-3 to protonate the thiolate.

Extract the aqueous phase with ethyl acetate (3x).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the

solvent under reduced pressure.

The crude product can be further purified by flash column chromatography on silica gel to

yield the pure substituted aryl thiol.
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Reaction Setup

C-S Coupling & Reduction

Work-up & Purification

Substituted Aryl Iodide

Combine in Flask under N2

Sulfur Powder CuI Catalyst K2CO3 Base Anhydrous DMF

Heat to 90°C

Diaryl Disulfide Intermediate

Cool & Add Reducing Agent (e.g., NaBH4)

Aryl Thiolate

Acidify with HCl

Extract with Ethyl Acetate

Dry over Na2SO4

Concentrate in vacuo

Purify (Chromatography)

Pure Aryl Thiol

Click to download full resolution via product page

Caption: General workflow for the synthesis of substituted aryl thiols.
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Mandatory Visualizations
The following diagram illustrates the logical relationship in a common experimental procedure

for the synthesis of substituted thiophenols, starting from the corresponding aniline derivative

via a Sandmeyer-type reaction.

Substituted Aniline
(e.g., 3-Chloro-5-fluoroaniline)

Diazotization
(NaNO2, aq. HCl, 0-5°C)

Step 1

Aryl Diazonium Salt
Intermediate

Forms unstable intermediate

Thiolation
(e.g., KSCN or NaSH)

Step 2

Aryl Thiol Product

Final Product Formation

Click to download full resolution via product page

Caption: Synthesis of aryl thiols via diazotization of anilines.

Conclusion
While direct experimental data for 3,4-Dichloro-5-fluorothiophenol is absent from the current

scientific literature, this guide provides essential computed physicochemical data and outlines
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general synthetic and reactivity principles based on the available information for the closely

related isomers, 3-Chloro-5-fluorothiophenol and 3,5-Dichloro-2-fluorothiophenol. This

information serves as a valuable starting point for researchers interested in the synthesis,

characterization, and application of novel polychlorinated and fluorinated thiophenol

derivatives. Further experimental work is required to validate the computed properties and to

fully elucidate the chemical and biological profiles of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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